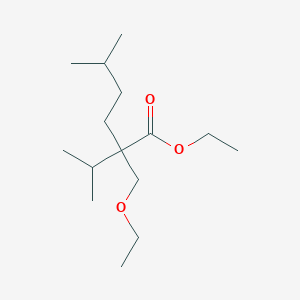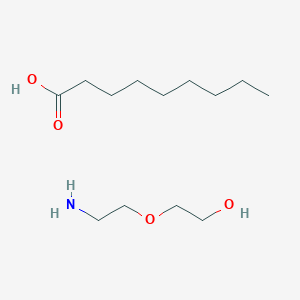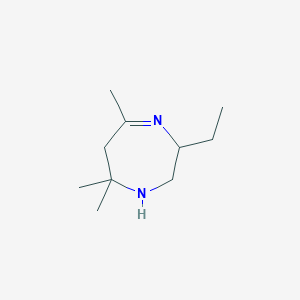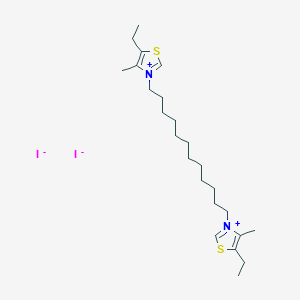
Thiazolium, 3,3'-(1,12-dodecanediyl)bis[5-ethyl-4-methyl-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolium, 3,3’-(1,12-dodecanediyl)bis[5-ethyl-4-methyl-, diiodide is a compound belonging to the class of thiazolium salts. Thiazolium compounds are heteroaromatic cations that are structurally analogous to imidazolium, with a sulfur atom replacing one of the nitrogens in imidazolium .
Méthodes De Préparation
The synthesis of thiazolium salts, including Thiazolium, 3,3’-(1,12-dodecanediyl)bis[5-ethyl-4-methyl-, diiodide, can be achieved through two major methods: the Hantzsch reaction and quaternization .
Hantzsch Reaction: This method involves the cyclization of thioamides with α-halocarbonyl compounds.
Quaternization: This more commonly used route involves the alkylation of thiazoles by various alkylation reagents such as halohydrocarbons, dialkyl sulfates, alkyl triflates, and alkyl p-toluenesulfonates. The reaction rate depends on the nucleophilic attack of thiazoles to the alkylation reagents.
Analyse Des Réactions Chimiques
Thiazolium, 3,3’-(1,12-dodecanediyl)bis[5-ethyl-4-methyl-, diiodide undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: It can also participate in reduction reactions, gaining electrons and decreasing its oxidation state.
Substitution: Thiazolium salts can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Thiazolium, 3,3’-(1,12-dodecanediyl)bis[5-ethyl-4-methyl-, diiodide has several scientific research applications:
Mécanisme D'action
The mechanism of action of Thiazolium, 3,3’-(1,12-dodecanediyl)bis[5-ethyl-4-methyl-, diiodide involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and proteins, affecting their function and leading to various biological effects. The specific molecular targets and pathways involved depend on the particular application and context of use .
Comparaison Avec Des Composés Similaires
Thiazolium, 3,3’-(1,12-dodecanediyl)bis[5-ethyl-4-methyl-, diiodide can be compared with other similar compounds, such as:
Imidazolium Salts: These are structurally similar to thiazolium salts but have a nitrogen atom instead of sulfur.
2,4-Disubstituted Thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.
The uniqueness of Thiazolium, 3,3’-(1,12-dodecanediyl)bis[5-ethyl-4-methyl-, diiodide lies in its specific structure and the resulting chemical and physical properties, which make it suitable for various specialized applications.
Propriétés
Numéro CAS |
639459-71-5 |
|---|---|
Formule moléculaire |
C24H42I2N2S2 |
Poids moléculaire |
676.5 g/mol |
Nom IUPAC |
5-ethyl-3-[12-(5-ethyl-4-methyl-1,3-thiazol-3-ium-3-yl)dodecyl]-4-methyl-1,3-thiazol-3-ium;diiodide |
InChI |
InChI=1S/C24H42N2S2.2HI/c1-5-23-21(3)25(19-27-23)17-15-13-11-9-7-8-10-12-14-16-18-26-20-28-24(6-2)22(26)4;;/h19-20H,5-18H2,1-4H3;2*1H/q+2;;/p-2 |
Clé InChI |
NOUOQTPDNPMPTP-UHFFFAOYSA-L |
SMILES canonique |
CCC1=C([N+](=CS1)CCCCCCCCCCCC[N+]2=CSC(=C2C)CC)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,6-Dimethylpyrimidin-4-yl)-N'-[2-(propan-2-yl)phenyl]urea](/img/structure/B12575838.png)
![Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12575862.png)
![2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]-](/img/structure/B12575867.png)
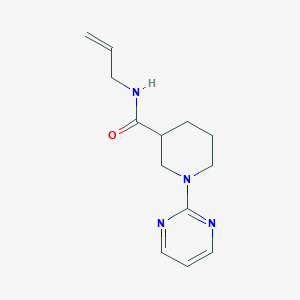
![N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide](/img/structure/B12575876.png)
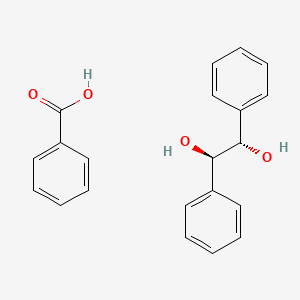
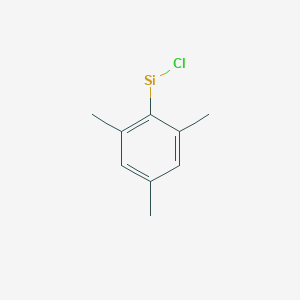
![4-{2-[4-(Methanesulfinyl)phenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}pyridine](/img/structure/B12575899.png)

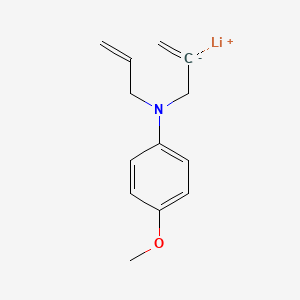
![N-[Methyl(prop-2-en-1-yl)carbamothioyl]benzamide](/img/structure/B12575908.png)
